

# Spectroscopic Data for Ustusolate C: A Technical Guide

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Compound of Interest		
Compound Name:	Ustusolate C	
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#### Introduction

**Ustusolate C** is a drimane sesquiterpene isolated from the mangrove-derived fungus Aspergillus ustus 094102. Its discovery was reported by Gui et al. in the journal Marine Drugs in 2018. As a member of the sesquiterpenoid class of natural products, **Ustusolate C** represents a chemical scaffold of interest for potential biological activities. This technical guide provides a summary of the available information on **Ustusolate C** and a generalized framework for its spectroscopic analysis, catering to researchers in natural product chemistry, mycology, and drug discovery.

#### Chemical Structure:

The chemical structure of **Ustusolate C** is characterized by a drimane sesquiterpenoid core.

Molecular Formula: C23H32O6

Molecular Weight: 404.5 g/mol

While the primary literature citation for **Ustusolate C** exists, the detailed quantitative NMR and MS spectroscopic data are not readily available in the public domain through extensive searches. Therefore, this guide presents a standardized format for the presentation of such



data and outlines generalized experimental protocols typical for the structural elucidation of similar fungal metabolites.

## Spectroscopic Data (Data Not Available - Template)

The following tables are provided as a template for the systematic presentation of the spectroscopic data for **Ustusolate C**, once it becomes available.

Position	δH (ppm)	- Multiplicity	J (Hz)	
e.g., 1				
e.g., 2				

#### Table 2: 13C NMR Spectroscopic Data for Ustusolate C

Position	•	- δC (ppm)
e.g., 1		
e.g., 2		

# Table 3: High-Resolution Mass Spectrometry (HR-ESI-

MS) Data for Ustusolate C

lon	Calculated m/z	Found m/z
e.g., [M+H]+		
e.g., [M+Na]+	-	

## **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of spectroscopic data for a drimane sesquiterpene like **Ustusolate C**, based on standard methodologies in natural



product chemistry.[1][2][3]

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: An accurately weighed sample of pure **Ustusolate C** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, CD<sub>3</sub>OD, or DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- ¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.
- ¹³C NMR: One-dimensional carbon NMR spectra, usually proton-decoupled, are acquired to identify the number and types of carbon atoms.
- 2D NMR: A suite of two-dimensional NMR experiments is conducted for complete structural elucidation:
  - COSY (Correlation Spectroscopy): To establish <sup>1</sup>H-<sup>1</sup>H spin-spin coupling networks.
  - HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond <sup>1</sup>H-<sup>13</sup>C correlations.
  - HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) <sup>1</sup>H <sup>13</sup>C correlations, which is crucial for assembling the carbon skeleton.
  - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule through spatial proximities of protons.
- Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent signals.

## **High-Resolution Mass Spectrometry (HR-ESI-MS)**

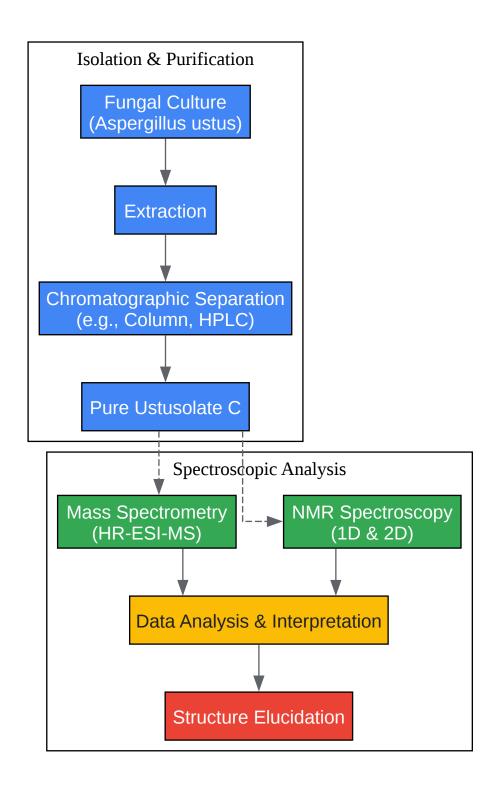


- Sample Preparation: A dilute solution of **Ustusolate C** is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is used.
- Ionization Mode: ESI can be performed in either positive or negative ion mode, depending on the analyte's ability to be protonated ([M+H]+), form adducts (e.g., [M+Na]+), or be deprotonated ([M-H]-).
- Data Acquisition: The instrument is calibrated using a standard calibrant to ensure high mass accuracy. Data is acquired in full scan mode over an appropriate m/z range.
- Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition of **Ustusolate C** with high precision.

#### **Workflow for Isolation and Structure Elucidation**

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a novel fungal metabolite like **Ustusolate C**.





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Workflow for the isolation and structural elucidation of Ustusolate C.



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